N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride
Description
N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a synthetic small-molecule compound characterized by a piperazine core substituted with a 2-cyclopropyl-2-hydroxyethyl group. The acetamide moiety is N-cyclopropylated, and the dihydrochloride salt enhances its aqueous solubility and stability, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2.2ClH/c18-13(11-1-2-11)9-16-5-7-17(8-6-16)10-14(19)15-12-3-4-12;;/h11-13,18H,1-10H2,(H,15,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZOGHOCEQJCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC(=O)NC3CC3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article examines its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N-cyclopropyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide; dihydrochloride
- Molecular Formula : C14H27Cl2N3O2
- Molecular Weight : 340.29 g/mol
- CAS Number : 1396875-43-6
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds structurally related to N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide. For instance, derivatives evaluated for in vitro antimicrobial activity demonstrated significant effects against various bacterial strains using techniques like tube dilution methods . While specific data for this compound is lacking, its structural analogs show promise in this area.
Anticancer Activity
The anticancer potential of similar piperazine-based compounds has been investigated through MTT assays, which measure cell viability after treatment. Some derivatives have shown good activity against cancer cell lines, although they were less potent than established chemotherapeutics such as 5-fluorouracil . The exploration of N-cyclopropyl derivatives could yield valuable insights into their efficacy against cancer.
Research Findings and Case Studies
Future Research Directions
Given the structural similarities to known bioactive molecules, further research is warranted to explore the biological activities of this compound. Suggested future studies include:
- In Vitro Studies : Conducting detailed in vitro assays to evaluate antimicrobial and anticancer activities.
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological effects.
Comparison with Similar Compounds
N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride
- Structural Difference : The N-cyclopropyl group is replaced by a bulkier N-cyclohexyl moiety.
- Impact : Increased lipophilicity due to the cyclohexyl group may reduce aqueous solubility compared to the cyclopropyl analogue. However, the dihydrochloride salt mitigates this effect. The cyclohexyl group could alter binding kinetics to hydrophobic targets, such as central nervous system (CNS) receptors .
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- Structural Difference : The hydroxyethyl and cyclopropyl groups are absent; instead, the piperazine nitrogen is protected with a fluorenylmethoxycarbonyl (Fmoc) group.
- Impact : The Fmoc group renders this compound suitable for solid-phase peptide synthesis (SPPS) as a protecting group. Unlike the target compound, it lacks pharmacological relevance but demonstrates utility in synthetic chemistry .
Piperazine Derivatives with Heterocyclic Modifications
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B)
- Structural Difference : A triazolopyridine ring replaces the acetamide, and a phenyl group substitutes the cyclopropyl-hydroxyethyl moiety.
- Impact: The phenylpiperazine and triazolopyridine groups are common in antipsychotic agents (e.g., aripiprazole analogues).
N-Cyclopropyl-2-(4-piperidinyloxy)acetamide hydrochloride
- Structural Difference : A piperidinyloxy group replaces the hydroxyethyl-piperazine core.
- This compound’s pharmacological activity may diverge due to reduced hydrogen-bonding capacity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Solubility and Stability : Dihydrochloride salts (target compound and analogues) improve solubility for parenteral formulations, critical for bioavailability .
- Receptor Binding : Cyclopropyl groups may enhance blood-brain barrier penetration, suggesting CNS applications. In contrast, phenylpiperazine derivatives () are linked to antipsychotic activity, indicating divergent therapeutic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
